3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol
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Overview
Description
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromenols, which are characterized by a chromene ring system fused with a phenol group. The presence of hydroxy and methoxy groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 4-hydroxy-2,5-dimethoxybenzaldehyde with appropriate reagents to form the chromene ring system. One common method involves the use of a base-catalyzed reaction, where 4-hydroxy-2,5-dimethoxybenzaldehyde is reacted with a suitable ketone or aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the chromene ring is partially or fully hydrogenated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can lead to a variety of substituted chromenols with different functional groups .
Scientific Research Applications
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxy-2,5-dimethoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- (3,5-Dimethoxyphenyl)acetic acid
Uniqueness
Compared to similar compounds, 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
645394-14-5 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-20-16-8-14(19)17(21-2)7-13(16)11-5-10-3-4-12(18)6-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
GBKRXXWMGNSTGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
Synonyms |
eryvarin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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